{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine
CAS No.: 2108830-23-3
Cat. No.: VC4425527
Molecular Formula: C12H14N6O
Molecular Weight: 258.285
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2108830-23-3 | 
|---|---|
| Molecular Formula | C12H14N6O | 
| Molecular Weight | 258.285 | 
| IUPAC Name | [7-(3-propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | 
| Standard InChI | InChI=1S/C12H14N6O/c1-2-3-9-14-12(19-17-9)8-4-5-18-10(6-8)15-16-11(18)7-13/h4-6H,2-3,7,13H2,1H3 | 
| Standard InChI Key | WZPAJZNVTHGGFP-UHFFFAOYSA-N | 
| SMILES | CCCC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CN | 
Introduction
Structural Characterization and Chemical Properties
The compound belongs to the triazolo[4,3-a]pyridine family, a bicyclic system comprising a triazole ring fused to a pyridine moiety. The 7-position of the triazolopyridine core is substituted with a 3-propyl-1,2,4-oxadiazole group, while the 3-position bears a methylamine side chain. Key structural attributes include:
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Triazolopyridine Core: The planar, aromatic system facilitates π-π stacking interactions with biological targets, as demonstrated in studies of analogous antimalarial triazolopyridines .
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1,2,4-Oxadiazole Substituent: The oxadiazole ring enhances metabolic stability and participates in hydrogen bonding due to its electronegative nitrogen and oxygen atoms . The propyl chain at the 3-position contributes to lipophilicity, potentially improving membrane permeability.
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Methylamine Group: The primary amine enables salt formation (e.g., hydrochloride salts for improved solubility) and serves as a hydrogen bond donor, critical for target engagement .
 
Table 1: Predicted Physicochemical Properties
Synthetic Routes and Optimization Strategies
While no explicit synthesis protocol for {[7-(3-Propyl-1,2,4-oxadiazol-5-yl) triazolo[4,3-a]pyridin-3-yl]methyl}amine has been published, convergent approaches can be inferred from related methodologies:
Triazolopyridine Core Formation
The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-hydrazinylpyridines with carbonyl equivalents. For example:
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Hydrazine-mediated cyclization: Reaction of 2-chloro-N-(aryl)pyridinesulfonamides with hydrazine hydrate yields 2-hydrazinyl intermediates, which undergo intramolecular cyclization under acidic conditions .
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Suzuki-Miyaura coupling: Introduction of aryl/heteroaryl groups at the 7-position via palladium-catalyzed cross-coupling, as demonstrated for 7-aryl-triazolo[4,3-a]pyridines .
 
Oxadiazole Ring Installation
The 3-propyl-1,2,4-oxadiazole moiety likely originates from cyclization of a pre-formed amidoxime:
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Amidoxime formation: Reaction of a nitrile (R-C≡N) with hydroxylamine.
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Cyclodehydration: Treatment with acyl chlorides or carboxylic anhydrides under basic conditions .
 
Amine Functionalization
The methylamine group may be introduced via:
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Nucleophilic substitution: Displacement of a halogen or sulfonate leaving group at the 3-position with methylamine.
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Reductive amination: Condensation of a ketone intermediate with methylamine followed by sodium cyanoborohydride reduction .
 
Pharmacological Profile and Target Engagement
Structural analogs suggest potential applications in antimicrobial and central nervous system (CNS) therapeutics:
Antimalarial Activity
Triazolopyridines bearing sulfonamide groups exhibit IC50 values of 2.24–4.98 μM against Plasmodium falciparum . The oxadiazole substituent in the target compound may mimic sulfonamide interactions with falcipain-2 or PfDHODH enzymes, though potency could vary due to differences in hydrogen bonding capacity.
Table 2: Comparative Antimalarial Activity of Triazolopyridines
*Estimated based on oxadiazole bioisosterism .
Metabotropic Glutamate Receptor Modulation
7-Aryl-triazolo[4,3-a]pyridines demonstrate positive allosteric modulator (PAM) activity at mGlu2 receptors with kon = 1.2–4.6 × 10^5 M^−1s^−1 and residence times of 15–90 minutes . The propyl-oxadiazole group may enhance hydrophobic interactions with receptor subpockets, while the methylamine could stabilize salt bridges with Glu2 residue side chains.
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